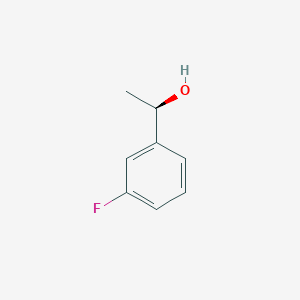

(R)-1-(3-Fluorophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESOPGLEIJQAEF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381254 | |

| Record name | (R)-1-(3-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126534-33-6 | |

| Record name | (αR)-3-Fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(3-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(3-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-1-(3-Fluorophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals. Subject: An in-depth examination of the physical properties, with a core focus on the boiling point, of the chiral compound (R)-1-(3-Fluorophenyl)ethanol.

This document provides a detailed overview of the known physical characteristics of 1-(3-Fluorophenyl)ethanol. The data presented is primarily for the racemic mixture (CAS 402-63-1), as the boiling point, density, and refractive index are identical for both the individual enantiomers ((R) and (S)) and the racemate. Differences would only be observed in optical activity measurements.

Core Physical and Chemical Properties

1-(3-Fluorophenyl)ethanol is a colorless to pale yellow liquid at room temperature.[1][2] It is soluble in organic solvents such as ethanol and acetone but demonstrates limited solubility in water.[1] This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1]

Data Presentation

The following table summarizes the key quantitative physical properties of 1-(3-Fluorophenyl)ethanol gathered from various sources.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 196.2°C | at 760 mmHg (1 atm) | [3][4] |

| 187-189°C | Not Specified | [1] | |

| 104-106°C | at 20 mmHg | [5] | |

| Molecular Formula | C₈H₉FO | - | [1][3][4] |

| Molecular Weight | 140.155 g/mol | - | [1][3][4] |

| Density | 1.123 g/cm³ | Not Specified | [4] |

| 1.210 g/cm³ | Not Specified | [5] | |

| Refractive Index | 1.4995 - 1.5045 | at 20°C | [2] |

| 1.51 | Not Specified | [3][4] | |

| 1.5035 | Not Specified | [5] | |

| Flash Point | 90.1°C | Not Specified | [3][4] |

| 93°C (199°F) | Not Specified | [5] | |

| Appearance | Clear colorless to yellow liquid | Standard Conditions | [1][2] |

| CAS Number | 402-63-1 | (Racemic) | [1][2][3][4][5] |

Factors Influencing Boiling Point

The boiling point of a substance is determined by the strength of its intermolecular forces, molecular weight, and the external pressure. For 1-(3-Fluorophenyl)ethanol, the presence of a hydroxyl (-OH) group allows for strong hydrogen bonding, significantly raising its boiling point compared to non-polar compounds of similar molecular weight. The fluorine atom also contributes to the molecule's polarity, leading to dipole-dipole interactions.

Caption: Key factors influencing the boiling point of the target compound.

Experimental Protocol for Boiling Point Determination

The boiling point of a liquid is a key physical property used for identification and purity assessment.[6] While methods like distillation can be used, a common and effective technique for small sample volumes is the capillary method.[7][8][9]

General Protocol: Capillary Method

This protocol outlines a generalized procedure for determining the boiling point of a liquid organic compound like 1-(3-Fluorophenyl)ethanol.

Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block heater, oil bath, or MelTemp apparatus)[7]

-

Sample of 1-(3-Fluorophenyl)ethanol

Procedure:

-

Sample Preparation: Transfer a small amount (a few milliliters) of the liquid into the test tube.[6]

-

Apparatus Setup:

-

Place the capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[10]

-

Secure the test tube and insert a thermometer into the setup, ensuring the thermometer bulb is positioned close to the test tube and level with the liquid.

-

Place the entire assembly into the heating apparatus.

-

-

Heating: Begin heating the apparatus slowly. A gradual temperature increase of 5-10°C per minute is recommended as you approach the expected boiling point.[9]

-

First Observation: As the liquid heats, air trapped in the capillary tube will expand and escape. As the temperature nears the boiling point, the liquid's vapor will replace the air. Observe the open end of the capillary tube for a rapid and continuous stream of bubbles.[9]

-

Cooling and Measurement: Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.

-

Boiling Point Identification: The stream of bubbles will slow down and eventually stop. The precise temperature at which the liquid begins to enter the capillary tube is the boiling point of the liquid.[9] This occurs when the external atmospheric pressure equals the vapor pressure inside the capillary.

-

Recording: Record this temperature as the observed boiling point. For high accuracy, the procedure can be repeated.

Caption: Experimental workflow for boiling point determination via the capillary method.

References

- 1. Page loading... [guidechem.com]

- 2. 1-(3-Fluorophenyl)ethanol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 402-63-1 | 1-(3-fluorophenyl)ethanol [chemindex.com]

- 4. 1-(3-fluorophenyl)ethanol | 402-63-1 [chemnet.com]

- 5. store.p212121.com [store.p212121.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. phillysim.org [phillysim.org]

- 8. vernier.com [vernier.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. byjus.com [byjus.com]

A Technical Guide to (R)-1-(3-Fluorophenyl)ethanol for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and applications of the chiral building block, (R)-1-(3-Fluorophenyl)ethanol, a key intermediate in pharmaceutical manufacturing.

Core Data Summary

This compound is a chiral alcohol that serves as a valuable building block in the synthesis of complex pharmaceutical molecules. Its specific stereochemistry and the presence of a fluorine atom make it a desirable component for enhancing the pharmacological properties of active pharmaceutical ingredients (APIs).

| Property | Value | Reference |

| CAS Number | 126534-33-6 | |

| Molecular Formula | C₈H₉FO | |

| Molecular Weight | 140.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 187-189°C | [2] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [2] |

Synthesis and Manufacturing

The enantioselective synthesis of this compound is critical to its utility in the pharmaceutical industry. The primary route involves the asymmetric reduction of its corresponding ketone, 3'-fluoroacetophenone. Both chemical and biocatalytic methods have been developed to achieve high enantiomeric purity.

Asymmetric Catalytic Reduction

Conceptual Experimental Protocol: Asymmetric Hydrogenation

A chiral ruthenium or rhodium-based catalyst, often in combination with a chiral ligand, is typically employed. The reaction is carried out in a suitable solvent under a hydrogen atmosphere.

-

Reactants: 3'-fluoroacetophenone, a chiral catalyst (e.g., a Ru- or Rh-complex with a chiral phosphine ligand), and a hydrogen source (H₂ gas).

-

Solvent: Methanol, ethanol, or another appropriate organic solvent.

-

General Procedure:

-

The chiral catalyst is prepared in situ or used as a pre-formed complex.

-

3'-fluoroacetophenone and the solvent are added to a high-pressure reactor.

-

The catalyst is introduced, and the reactor is purged and pressurized with hydrogen gas.

-

The reaction mixture is stirred at a specific temperature and pressure for a designated time.

-

Upon completion, the reaction is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to yield this compound.

-

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. This method utilizes enzymes, often within whole microbial cells, to catalyze the asymmetric reduction of the prochiral ketone. A detailed protocol for a similar substrate, 3'-(trifluoromethyl)acetophenone, provides a strong template for the synthesis of this compound.[3]

Detailed Experimental Protocol: Whole-Cell Bioreduction (Adapted) [3]

This protocol is adapted from the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol and would require optimization for 3'-fluoroacetophenone.

-

Biocatalyst: Recombinant E. coli cells expressing a suitable carbonyl reductase.[3]

-

Substrate: 3'-fluoroacetophenone.

-

Medium: Phosphate buffer (pH 7.0) potentially supplemented with a surfactant (e.g., Tween-20) to enhance substrate solubility.[4]

-

Procedure:

-

Cell Culture and Preparation: The recombinant E. coli strain is cultured to a suitable cell density and harvested by centrifugation. The cell pellet is washed and resuspended in the reaction buffer.

-

Bioreduction: The reaction is carried out in a temperature-controlled shaker. The whole-cell suspension, 3'-fluoroacetophenone, and a co-substrate for cofactor regeneration (e.g., glucose) are combined.[3]

-

Monitoring: The reaction progress is monitored by periodically taking samples and analyzing them by gas chromatography (GC) using a chiral column to determine the conversion and enantiomeric excess.[3]

-

Work-up and Purification: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated. The resulting crude product can be purified by silica gel chromatography.[3]

-

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients. The introduction of a fluorine atom can significantly improve a drug's metabolic stability, binding affinity, and bioavailability.

While specific examples of APIs synthesized from this compound were not explicitly detailed in the search results, its role as a "chiral building block" is emphasized.[5] Chiral alcohols of this type are common precursors for a wide range of therapeutic agents, including antiviral, antifungal, and analgesic drugs.[2] The stereochemistry at the alcohol is often crucial for the biological activity of the final drug molecule.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly detailing the biological activity or the specific signaling pathways modulated by this compound itself. Its primary role in the literature is that of a synthetic intermediate. However, the fluorophenyl moiety is a common feature in many biologically active compounds. For instance, N-(3-fluorophenyl)-containing compounds have been investigated as selective Aurora kinase B inhibitors, which play a role in cell cycle regulation and are targets for cancer therapy.[6] This suggests that molecules derived from this compound could potentially interact with a variety of biological targets. Further research is needed to elucidate any intrinsic biological effects of this specific molecule.

Visualizing Synthetic and Logical Relationships

To better understand the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic routes to this compound.

Caption: Biocatalytic synthesis workflow.

Caption: Application in pharmaceutical development.

References

- 1. 1-(3-Fluorophenyl)ethanol [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cphi-online.com [cphi-online.com]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-1-(3-Fluorophenyl)ethanol

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (R)-1-(3-Fluorophenyl)ethanol. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's structural features through NMR spectroscopy.

Molecular Structure

This compound is a chiral aromatic alcohol. Its structure consists of a benzene ring substituted with a fluorine atom at the meta position and an ethanol group at the first position, with the stereochemistry at the carbinol carbon being (R).

Caption: Molecular structure of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The data presented below was obtained in deuterated chloroform (CDCl₃) at 400 MHz.

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |

| 1.49 | d | 6.4 | 3H | CH₃ |

| 1.93 | s | - | 1H | OH |

| 4.88 | q | 6.4 | 1H | CH |

| 7.23-7.30 | m | - | 3H | Ar-H |

| 7.38 | m | - | 1H | Ar-H |

d = doublet, q = quartet, s = singlet, m = multiplet, Ar-H = Aromatic Proton

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The following data was acquired in CDCl₃ at 100 MHz.[1]

| Chemical Shift (δ) / ppm | Assignment |

| 25.2 | CH₃ |

| 69.8 | CH |

| 123.6 | Ar-C |

| 125.6 | Ar-C |

| 127.5 | Ar-C |

| 129.8 | Ar-C |

| 134.4 | Ar-C |

| 147.9 | Ar-C |

Ar-C = Aromatic Carbon

Experimental Protocols

A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound like this compound is outlined below.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of the analyte, this compound, is dissolved in about 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.[1][2]

-

Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer: The resulting solution is transferred to a 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool into the NMR tube to ensure sample homogeneity.

NMR Data Acquisition

-

Instrumentation: The spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp and symmetrical peaks.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between pulses.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the entire proton chemical shift range.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Spectral Width: A spectral width of about 200-250 ppm is used to encompass the full range of carbon chemical shifts.

-

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased, and the baseline is corrected to ensure accurate integration and peak picking.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

-

Caption: General workflow for an NMR experiment.

References

solubility of 1-(3-Fluorophenyl)ethanol in organic solvents

An In-depth Technical Guide to the Solubility of 1-(3-Fluorophenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Introduction to 1-(3-Fluorophenyl)ethanol

1-(3-Fluorophenyl)ethanol (CAS 402-63-1) is a colorless to pale yellow liquid with a molecular weight of 140.16 g/mol .[1] It is a chiral alcohol and a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and antifungal agents, as well as analgesics.[1] Its chemical structure, featuring a fluorinated phenyl group, influences its physical and chemical properties, including its solubility profile.

Solubility Profile of 1-(3-Fluorophenyl)ethanol

Table 1: Qualitative Solubility of 1-(3-Fluorophenyl)ethanol in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Polar Protic | Ethanol | Soluble | [1] |

| Polar Aprotic | Acetone | Soluble | [1] |

| Non-Polar | Heptane | Likely Miscible with Ethanol | [2] |

| Aromatic | Toluene | Miscible with Ethanol | |

| Ester | Ethyl Acetate | Miscible with Ethanol |

Note: The table indicates general solubility based on available data. For precise applications, experimental determination of quantitative solubility is highly recommended. The miscibility of 1-(3-Fluorophenyl)ethanol with certain non-polar and aromatic solvents is inferred from the miscibility of ethanol with those solvents.

Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the solubility of a liquid compound like 1-(3-Fluorophenyl)ethanol in an organic solvent at a specific temperature.

3.1. Materials and Equipment

-

1-(3-Fluorophenyl)ethanol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(3-Fluorophenyl)ethanol to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

-

Equilibrate the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant agitation is necessary to facilitate dissolution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solute settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Immediately filter the collected sample through a syringe filter to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or GC).

-

Prepare a series of standard solutions of 1-(3-Fluorophenyl)ethanol with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of 1-(3-Fluorophenyl)ethanol in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of 1-(3-Fluorophenyl)ethanol in the chosen solvent using the following formula: S (g/L) = C × DF Where:

-

C is the concentration of the diluted sample determined from the calibration curve (in g/L).

-

DF is the dilution factor.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

synthesis of (R)-1-(3-Fluorophenyl)ethanol from 3'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral alcohol (R)-1-(3-Fluorophenyl)ethanol from its corresponding ketone, 3'-fluoroacetophenone. Chiral alcohols are crucial building blocks in the pharmaceutical industry, and the stereoselective synthesis of this compound is of significant interest for the development of various therapeutic agents. This document provides a comparative overview of biocatalytic and chemical synthesis methodologies, complete with detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable approach for their needs.

Executive Summary

The synthesis of enantiomerically pure this compound can be effectively achieved through two primary routes: biocatalytic reduction using recombinant enzymes and chemical reduction employing chiral catalysts. Biocatalytic methods, particularly those using whole-cell systems with ketoreductases (KREDs), offer high enantioselectivity under mild, aqueous conditions. Chemical methods, such as the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric transfer hydrogenation, provide rapid and high-yielding alternatives. The choice of method will depend on factors such as scale, cost, desired purity, and environmental considerations.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for the different synthetic approaches. Data for the target molecule, this compound, is supplemented with data from closely related fluoroacetophenone analogues to provide a comprehensive comparison.

Table 1: Biocatalytic Reduction of Fluoro-Substituted Acetophenones

| Substrate | Biocatalyst System | Co-substrate/Cofactor Regeneration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| 4'-Fluoroacetophenone | Recombinant E. coli (ADH/GDH) | D-Glucose | 87 | >99 (R) | [1] |

| 3'-Fluoroacetophenone | Alternaria alternata | Ram Horn Peptone | 66 | >99 (S) | |

| 2'-Fluoroacetophenone | Alternaria alternata | Ram Horn Peptone | 75 | >99 (S) | |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli (Carbonyl Reductase) | Isopropanol | >99 | >99.9 (R) | [2] |

Table 2: Chemical Asymmetric Reduction of Fluoro-Substituted Acetophenones

| Method | Substrate | Catalyst | Reducing Agent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| CBS Reduction | 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | >90 | >95 (S) | [3] |

| Asymmetric Transfer Hydrogenation | Acetophenone Derivatives | RuCl--INVALID-LINK-- | Formic acid/Triethylamine | 93-99 | 93-98 (R) | [4] |

| Asymmetric Hydrogenation | Acetophenone | Ru(II)-diphosphine-diamine complex | H₂ | High | High | [5] |

Experimental Protocols

Biocatalytic Synthesis using Recombinant E. coli

This protocol is adapted from the highly efficient reduction of 4'-fluoroacetophenone and is expected to be effective for 3'-fluoroacetophenone, which has been identified as a promising substrate.[1]

Materials:

-

Recombinant E. coli cells co-expressing a suitable alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) for NADPH regeneration.

-

3'-Fluoroacetophenone

-

D-Glucose

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Cell Suspension: Prepare a suspension of the recombinant E. coli cells in the phosphate buffer. The cell concentration may need to be optimized, but a starting point of 10-20 g (wet cell weight)/L is recommended.

-

Reaction Setup: In a temperature-controlled reactor, combine the cell suspension, 3'-fluoroacetophenone (e.g., 50 mM), and D-glucose (e.g., 100 mM) as the co-substrate for cofactor regeneration.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by TLC or GC analysis.

-

Work-up: Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Chemical Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

This protocol is adapted from a procedure for the synthesis of (S)-1-(4-fluorophenyl)ethanol and is expected to yield this compound when using the (S)-CBS catalyst.[3]

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

3'-Fluoroacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the (S)-2-Methyl-CBS-oxazaborolidine solution. Dilute with anhydrous THF and cool to 0°C.

-

Borane Addition: Slowly add the borane-dimethyl sulfide complex dropwise to the stirred catalyst solution at 0°C. Stir for 15 minutes.

-

Substrate Addition: In a separate flask, dissolve 3'-fluoroacetophenone in anhydrous THF. Cool the catalyst-borane mixture to -30°C and slowly add the substrate solution dropwise.

-

Reaction Monitoring: Stir the reaction at -30°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Quenching: Carefully quench the reaction by the dropwise addition of methanol at -30°C.

-

Work-up: Allow the mixture to warm to room temperature. Add 2 M HCl and stir for 30 minutes. Extract the product with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Chemical Synthesis via Asymmetric Transfer Hydrogenation

This is a general protocol for the Noyori-type asymmetric transfer hydrogenation of acetophenone derivatives.[4]

Materials:

-

[RuCl(p-cymene)((S,S)-TsDPEN)] or a similar chiral Ru(II) catalyst

-

3'-Fluoroacetophenone

-

Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., 0.1-1 mol%) in the anhydrous solvent.

-

Reagent Addition: Add the 3'-fluoroacetophenone and the formic acid/triethylamine azeotrope.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 25-40°C). Monitor the reaction progress by TLC or GC.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with a suitable organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations: Signaling Pathways and Experimental Workflows

Biocatalytic Reduction Workflow

Caption: Biocatalytic reduction of 3'-fluoroacetophenone in a whole-cell system.

Corey-Bakshi-Shibata (CBS) Reduction Catalytic Cycle

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Noyori Asymmetric Transfer Hydrogenation Catalytic Cycle

Caption: Catalytic cycle for Noyori asymmetric transfer hydrogenation.

References

- 1. researchgate.net [researchgate.net]

- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. kanto.co.jp [kanto.co.jp]

- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

The Ascendancy of Fluorinated Chiral Alcohols: A Technical Guide to Their Discovery and Significance in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into chiral alcohol scaffolds has catalyzed a paradigm shift in medicinal chemistry, materials science, and asymmetric catalysis. This technical guide provides an in-depth exploration of the discovery, synthesis, unique physicochemical properties, and profound research significance of fluorinated chiral alcohols. Through a comprehensive review of seminal and contemporary literature, this document elucidates the pivotal role these molecules play in modern drug discovery and stereoselective synthesis. Detailed experimental protocols for their preparation and analysis, alongside structured data presentations and visual workflows, are provided to empower researchers in harnessing the transformative potential of these remarkable compounds.

Introduction: The Confluence of Chirality and Fluorine Chemistry

Chirality is a fundamental property of molecules that dictates their three-dimensional arrangement and, consequently, their biological activity. The differential interaction of enantiomers with a chiral biological environment is a cornerstone of pharmacology.[1] Separately, the introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physicochemical properties, including pKa, metabolic stability, lipophilicity, and binding affinity.[2][3][4] The convergence of these two powerful concepts in the form of fluorinated chiral alcohols has unlocked new avenues for the design of novel therapeutics, advanced materials, and highly efficient catalysts.[5]

The presence of a fluorine atom or a fluorinated moiety, such as a trifluoromethyl group, can significantly enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism.[2][6] This often leads to an extended half-life and improved bioavailability.[5] Furthermore, the unique electronic properties of the C-F bond can modulate the acidity of the alcohol proton and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition at biological targets.[7][8] This guide delves into the discovery and multifaceted significance of this important class of molecules.

Discovery and Physicochemical Properties

The exploration of fluorinated organic compounds dates back to the early 20th century, but the deliberate synthesis and investigation of fluorinated chiral alcohols as distinct entities for specific applications is a more recent endeavor, gaining significant traction in the past few decades. The recognition of fluorine's ability to fine-tune molecular properties for pharmaceutical applications has been a primary driver of this research.[4][9]

The physicochemical properties of fluorinated alcohols differ significantly from their non-fluorinated analogs. Proximity of the electron-withdrawing fluorine atoms to the hydroxyl group increases its acidity. For instance, 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are notable for their high solvent polarity, ability to disrupt hydrogen-bonding networks, and capacity to stabilize helical conformations in peptides.[2][8] These properties also make them valuable solvents in organic synthesis and biochemical studies.[8][10]

Quantitative Data on Representative Fluorinated Alcohols

The following tables summarize key physicochemical and experimental data for a selection of commonly encountered fluorinated alcohols.

Table 1: Physicochemical Properties of Achiral Fluorinated Alcohols

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa |

| 2,2,2-Trifluoroethanol (TFE) | C₂H₃F₃O | 100.04 | 74 | 1.382 | 12.4 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | 168.04 | 59 | 1.596 | 9.3 |

Data sourced from multiple references.[11][12]

Table 2: Synthesis and Properties of Selected Fluorinated Chiral Alcohols

| Compound Name | Synthesis Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-1-(4-Fluorophenyl)ethanol | Asymmetric Reduction | Oxazaborolidine catalyst | 90 | 86 |

| Pyridine-based α-Fluorinated Secondary Alcohols | Chemoenzymatic Reduction | Alcohol dehydrogenase from Lactobacillus kefir | up to 98 | 95 - >99 |

| α-CF₃-1,3-glycols | Asymmetric Transfer Hydrogenation | ansa-Ruthenium(II) complex | - | excellent stereopurity |

| β-CF₃ alcohols | Photoredox/Asymmetric Transfer Hydrogenation | Chiral-at-metal iridium catalyst | 76-81 | 91 |

Data compiled from various research articles.[13][14][15]

Synthesis of Fluorinated Chiral Alcohols

The stereoselective synthesis of fluorinated chiral alcohols presents a significant challenge in organic chemistry.[5] Several powerful strategies have been developed to access these valuable building blocks with high enantiopurity.

Asymmetric Reduction of Prochiral Ketones

A prevalent method for synthesizing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketones.[16] This can be achieved using chiral metal catalysts or organocatalysts.

-

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes bearing chiral ligands have proven highly effective for the asymmetric hydrogenation and transfer hydrogenation of fluorinated ketones, affording the corresponding alcohols in high yields and enantioselectivities.[15][17][18] The use of a formic acid/triethylamine mixture is common in transfer hydrogenation protocols.

-

Oxazaborolidine-Catalyzed Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane reducing agent, is a reliable method for the enantioselective reduction of a wide range of ketones, including those bearing fluorine substituents.[11][13]

Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of fluorinated chiral alcohols. Alcohol dehydrogenases (ADHs), often from microorganisms like Lactobacillus kefir or through the use of ketoreductases (KREDs), can reduce prochiral fluorinated ketones with excellent enantioselectivity.[14] These reactions are typically performed in aqueous media under mild conditions and often employ a cofactor regeneration system.[14]

Other Synthetic Approaches

Other notable methods include the enantioselective fluorination of allylic alcohols and the nucleophilic addition of fluorinated groups to aldehydes.[3][19][20][21][22]

Significance and Applications in Research

The unique properties imparted by fluorine make fluorinated chiral alcohols highly valuable in several areas of scientific research, most notably in drug discovery and asymmetric catalysis.

Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated chiral alcohols into drug candidates can profoundly impact their pharmacokinetic and pharmacodynamic profiles.[2][5]

-

Metabolic Stability: The strong C-F bond can block metabolic oxidation at or near the chiral center, leading to increased drug stability and a longer biological half-life.[2]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger interactions with the target protein through hydrogen bonding or dipole interactions.

-

Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, which can be crucial for optimal binding to a biological target.[23]

-

Caption: A simplified workflow of the drug discovery and development process, highlighting the stage where fluorinated chiral alcohols are typically incorporated to optimize lead compounds. */

Asymmetric Catalysis

Fluorinated chiral alcohols are not only products of asymmetric synthesis but can also serve as chiral ligands or auxiliaries in other stereoselective transformations. The electronic and steric properties of the fluorinated moiety can influence the chiral environment of the catalyst, leading to high levels of enantiocontrol.

-

Caption: Key synthetic strategies for accessing fluorinated chiral alcohols. */

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and analysis of fluorinated chiral alcohols. Researchers should consult specific literature for conditions tailored to their particular substrate.

Protocol for Asymmetric Transfer Hydrogenation of a Prochiral Fluorinated Ketone

This protocol is a generalized procedure based on common methodologies for the ruthenium-catalyzed asymmetric transfer hydrogenation of trifluoromethyl ketones.

Materials:

-

Prochiral trifluoromethyl ketone

-

[RuCl₂(p-cymene)]₂

-

Chiral ligand (e.g., (S,S)-TsDPEN)

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Under an inert atmosphere, add the chiral ligand (e.g., 0.022 mmol) and [RuCl₂(p-cymene)]₂ (e.g., 0.01 mmol) to a flame-dried Schlenk flask.

-

Add anhydrous solvent (e.g., 5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.

-

Add the formic acid/triethylamine azeotrope (e.g., 5 equivalents relative to the ketone).

-

Add the prochiral trifluoromethyl ketone (e.g., 1 mmol) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC/MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the purified alcohol by chiral HPLC analysis.

Protocol for Chemoenzymatic Reduction of a Prochiral Fluorinated Ketone

This protocol is a generalized procedure for the enzymatic reduction of a fluorinated ketone using an alcohol dehydrogenase.[14]

Materials:

-

Prochiral fluorinated ketone

-

Alcohol dehydrogenase (e.g., from Lactobacillus kefir)

-

NADP⁺ (cofactor)

-

Isopropanol (for cofactor regeneration)

-

Phosphate buffer (e.g., 33 mM, pH 7.0)

-

Magnesium chloride (e.g., 1 mM)

-

Standard laboratory glassware

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, magnesium chloride, NADP⁺ (e.g., 0.5 mM), and isopropanol (e.g., 2.25 M).

-

Add the alcohol dehydrogenase enzyme to the reaction mixture (e.g., 1.0 mg/mL).

-

Add the prochiral fluorinated ketone substrate (e.g., 0.15 M).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with vigorous stirring for 24-48 hours.

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, quench the reaction (e.g., by adding a water-immiscible organic solvent).

-

Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol for Chiral HPLC Analysis

This is a generalized protocol for determining the enantiomeric excess of a fluorinated chiral alcohol.[2][24][25]

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol)

-

Sample of the fluorinated chiral alcohol (racemic standard and the synthesized sample)

Procedure:

-

Sample Preparation: Dissolve a small amount of the alcohol (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.

-

HPLC Conditions:

-

Column: Chiralpak® AD-H (or other suitable CSP)

-

Mobile Phase: n-Hexane/Isopropanol (90:10)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 254 nm (or a suitable wavelength for the analyte)

-

-

Analysis:

-

First, inject the racemic standard to determine the retention times of both enantiomers.

-

Then, inject the synthesized sample under the same conditions.

-

Integrate the peak areas for both enantiomers in the chromatogram.

-

-

Calculation of Enantiomeric Excess (ee):

-

ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

-

Where Area₁ and Area₂ are the areas of the two enantiomer peaks.

-

Conclusion and Future Perspectives

Fluorinated chiral alcohols have firmly established themselves as indispensable tools in modern chemical research. Their unique combination of stereochemical definition and fluorine-induced physicochemical properties offers unparalleled opportunities for the rational design of new pharmaceuticals and the development of highly efficient asymmetric transformations. The continued exploration of novel synthetic methodologies, particularly those leveraging biocatalysis and sustainable chemistry, will undoubtedly expand the accessibility and diversity of these valuable compounds. As our understanding of the subtle interplay between fluorine substitution and molecular function deepens, the significance of fluorinated chiral alcohols in science and technology is poised for even greater growth. The detailed data, protocols, and workflows presented in this guide are intended to facilitate and inspire further innovation in this exciting and impactful field.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Graphviz [graphviz.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]

- 17. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 18. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scilit.com [scilit.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. orgchem.natur.cuni.cz [orgchem.natur.cuni.cz]

- 25. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

In-Depth Technical Guide to the Safety and Handling of 1-(3-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(3-Fluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. The following sections detail the physical and chemical properties, known hazards, safe handling procedures, and emergency protocols. This document is intended for use by trained professionals in a laboratory or manufacturing setting.

Chemical and Physical Properties

1-(3-Fluorophenyl)ethanol is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for the safe design of experiments and for anticipating its behavior under various conditions.

Table 1: Physical and Chemical Properties of 1-(3-Fluorophenyl)ethanol

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.16 g/mol | [2] |

| CAS Number | 402-63-1 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 187-189 °C at 760 mmHg; 104-106 °C at 20 mmHg | [1][3] |

| Flash Point | 90.1 - 93 °C (194.2 - 199.4 °F) | [3] |

| Density | 1.123 - 1.210 g/cm³ | [3] |

| Refractive Index | 1.5035 - 1.51 | [3] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |

| Purity | ≥96.0% (GC), 97% | [2] |

Hazard Identification and Classification

1-(3-Fluorophenyl)ethanol is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

GHS Hazard Classification:

-

Skin Irritation (Category 2) - H315: Causes skin irritation.[1]

-

Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictogram:

-

GHS07: Exclamation Mark[2]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling 1-(3-Fluorophenyl)ethanol to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[5]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[6] In case of potential for splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.

Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[7]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[7]

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep containers tightly closed when not in use.[8]

-

Use only in a well-ventilated area.[7]

-

Remove and wash contaminated clothing before reuse.

Storage

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep away from heat, sparks, and open flames.[8]

-

Store in a tightly sealed container.[8]

-

Store away from incompatible materials such as strong oxidizing agents.

Below is a logical workflow for the safe handling of 1-(3-Fluorophenyl)ethanol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-(3-Fluorophenyl)ethanol | 402-63-1 [sigmaaldrich.com]

- 3. store.p212121.com [store.p212121.com]

- 4. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. csub.edu [csub.edu]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. rsawa.research.ucla.edu [rsawa.research.ucla.edu]

Commercial Availability and Technical Guide for (R)-1-(3-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for (R)-1-(3-Fluorophenyl)ethanol. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this chiral alcohol is a critical building block.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from laboratory scale to bulk quantities. The table below summarizes key information from several prominent suppliers. Please note that purity, enantiomeric excess (e.e.), and pricing are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Code | Purity | Enantiomeric Excess (e.e.) | Available Quantities |

| SynQuest Laboratories, Inc. | 2602-3-R3 | - | - | Inquire |

| Sigma-Aldrich | SY3H9A7BEC05 | 97% | - | Inquire |

| Apollo Scientific Ltd | - | - | - | Inquire |

| Key Organics Ltd | - | - | - | Inquire |

| Takasago International Corp | - | - | - | Inquire[1] |

| BLD Pharm | 402-63-1 | - | - | Inquire[2] |

| GlobalChemMall | - | - | - | Inquire[3] |

| Chem-Index | 402-63-1 | - | - | Inquire[4] |

Data compiled from publicly available information on supplier websites. Purity and e.e. values may vary by batch and should be confirmed with a certificate of analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Fluorophenyl)ethanol is provided in the table below. This data is essential for handling, storage, and reaction setup.

| Property | Value | Reference |

| CAS Number | 126534-33-6 (for R-enantiomer) | [5] |

| Molecular Formula | C8H9FO | [5] |

| Molecular Weight | 140.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 187-189 °C | [6] |

| Density | - | - |

| Refractive Index | - | - |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | [6] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established chemical literature for similar chiral alcohols.

Asymmetric Synthesis via Enzymatic Reduction

The enantioselective synthesis of this compound can be effectively achieved through the asymmetric reduction of the corresponding ketone, 3'-fluoroacetophenone, using a biocatalyst. This method is often preferred due to its high stereoselectivity and mild reaction conditions.[7][8][9][10]

Materials:

-

3'-Fluoroacetophenone

-

Carbonyl reductase enzyme (or whole-cell equivalent)

-

NAD(P)H cofactor

-

Co-substrate for cofactor regeneration (e.g., isopropanol, glucose)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

-

Add the carbonyl reductase enzyme or whole-cell biocatalyst to the buffer.

-

Introduce the cofactor (NAD(P)H) and the co-substrate for regeneration.

-

Dissolve 3'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (if necessary) and add it to the reaction mixture.

-

Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.

-

Monitor the progress of the reaction by analytical techniques such as chiral HPLC or GC to determine the conversion and enantiomeric excess.

-

Upon completion, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

References

- 1. cphi-online.com [cphi-online.com]

- 2. 402-63-1|1-(3-Fluorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. 402-63-1 | 1-(3-fluorophenyl)ethanol [chemindex.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Page loading... [guidechem.com]

- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Characterization of Enantiomerically Pure Fluorophenyl Ethanols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques and methodologies for the initial characterization of enantiomerically pure fluorophenyl ethanols. These chiral building blocks are of significant interest in medicinal chemistry and materials science. Accurate characterization of their enantiopurity and physicochemical properties is a critical first step in research and development.

Introduction to Fluorophenyl Ethanols and Chirality

Chirality is a fundamental concept in drug development, as enantiomers of a drug molecule can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1] Fluorophenyl ethanols are a class of chiral alcohols that serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. Therefore, robust methods for synthesizing, separating, and characterizing enantiomerically pure fluorophenyl ethanols are essential.

The initial characterization of a newly synthesized or separated enantiopure sample involves a suite of analytical techniques designed to confirm its chemical structure, determine its enantiomeric purity, and measure its fundamental physical properties. The primary methods employed are chiral chromatography, nuclear magnetic resonance (NMR) spectroscopy, and polarimetry.

Synthesis and Enantioselective Separation

While the focus of this guide is characterization, it is important to note that enantiomerically pure fluorophenyl ethanols are typically obtained through two main routes:

-

Asymmetric Synthesis: Direct synthesis of a single enantiomer from a prochiral ketone (e.g., a fluorophenyl acetophenone) using a chiral catalyst or biocatalyst.[4][5] Whole-cell biotransformation is an effective green chemistry approach for this purpose.[2][5]

-

Chiral Resolution: Separation of a racemic mixture into its constituent enantiomers.[6] This is most commonly achieved using chiral chromatography.

The general workflow from a starting material to a fully characterized enantiopure alcohol is depicted below.

Core Characterization Techniques

Chiral Chromatography (HPLC and SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for separating enantiomers and determining enantiomeric excess (ee).[7][8] The choice of the chiral stationary phase (CSP) is the most critical factor for achieving separation.[9]

Data Presentation: Chromatographic Separation of Fluorophenyl Ethanol Analogs

| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Result |

| 1-(4-Chlorophenyl)ethanol | Chiralcel® OD-H (Cellulose-based) | n-Hexane / Isopropanol (90:10, v/v) | Baseline separation (Rs > 1.5) achieved.[8][10] |

| 1-(4-Chlorophenyl)ethanol | Chiralcel® OB-H | n-Hexane / Isopropanol (98:2, v/v) | Successful separation with longer retention times.[10] |

| General Aromatic Alcohols | Polysaccharide-based (Cellulose/Amylose) | Normal Phase: Hexane/Alcohol | Often the first choice for screening due to broad applicability.[1][6] |

| Thiazole Derivatives | Polysaccharide-based | SFC: CO₂ / Methanol with 0.2% DEA | SFC is often faster and uses less organic solvent.[9] |

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a standard procedure for developing a chiral separation method for a fluorophenyl ethanol.

-

Sample Preparation:

-

Prepare a stock solution of the racemic or enantiomerically enriched fluorophenyl ethanol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.[10]

-

-

Initial Screening:

-

Columns: Screen polysaccharide-based CSPs, such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based), as they are effective for a wide range of compounds.[6][10]

-

Mobile Phase: Begin with a normal-phase eluent, typically a mixture of n-hexane and an alcohol modifier (isopropanol or ethanol). A common starting composition is 90:10 (v/v) n-hexane:isopropanol.[6][10]

-

Flow Rate: Use a standard flow rate of 0.5 - 1.0 mL/min.

-

Temperature: Maintain a constant ambient temperature, e.g., 25°C.

-

Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).[10]

-

-

Method Optimization (if initial separation is poor, Rs < 1.5):

-

Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier. Reducing the alcohol content generally increases retention and may improve resolution.[10]

-

Change Alcohol Modifier: If isopropanol does not provide adequate separation, switch to ethanol, or vice-versa, as this can significantly alter selectivity.[10]

-

Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and enhance resolution.[10]

-

Vary Temperature: Explore both increasing and decreasing the column temperature, as this can impact the chiral recognition mechanism.[10]

-

NMR Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized alcohol. For chiral analysis, particularly for determining enantiomeric purity, the use of a chiral derivatizing agent (CDA) is a common and effective strategy.[11] For fluorophenyl ethanols, ¹⁹F NMR offers a significant advantage due to the simplicity of the spectra and the low probability of overlapping signals.[12][13]

Experimental Protocol: Enantiomeric Purity by NMR using a CDA

This protocol is based on the use of Mosher's acid (MTPA) or similar chiral derivatizing agents.[11][14]

-

Derivatization:

-

In two separate NMR tubes, react a small amount (<5 mg) of the enantiomerically enriched fluorophenyl ethanol with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively.

-

The reaction is typically carried out in a deuterated solvent like CDCl₃ with a catalyst such as DMAP.[11] This converts the chiral alcohol into a mixture of diastereomeric esters.

-

-

¹H NMR Analysis:

-

Acquire ¹H NMR spectra for both diastereomeric mixtures.

-

The protons near the chiral center will exhibit different chemical shifts for the two diastereomers.

-

Integration of the distinct signals allows for the quantification of the enantiomeric ratio.[14]

-

-

¹⁹F NMR Analysis (Recommended for Fluorophenyl Ethanols):

-

Acquire ¹⁹F NMR spectra for the diastereomeric ester mixtures.

-

The fluorine atom on the phenyl ring or a trifluoromethyl group on the CDA (like in MTPA) serves as a sensitive probe.[12][13]

-

The difference in chemical shifts (Δδ) between the signals of the diastereomers provides a clear measure of enantiomeric purity.[12] The baseline separation of these signals is often superior to that in ¹H NMR.

-

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[15] This is a fundamental characteristic of an enantiomer, known as optical rotation. The specific rotation [α] is a standardized physical constant for a given chiral molecule under specific conditions.

Data Presentation: Physical Properties of Fluorophenyl Ethanols

| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Specific Rotation [α] |

| 1-(4-Fluorophenyl)ethanol | C₈H₉FO | 140.15 | 98-100 (15 mmHg) | Data not readily available in cited sources. Must be determined experimentally. |

| 2-Fluoro-1-phenylethanol | C₈H₉FO | 140.15 | Not Available[16] | (S)-(+)-enantiomer specific rotation is positive.[17] |

Experimental Protocol: Measurement of Optical Rotation

-

Sample Preparation:

-

Accurately prepare a solution of the enantiopure fluorophenyl ethanol in a suitable achiral solvent (e.g., ethanol, chloroform) at a known concentration (c), typically in g/mL.

-

Ensure the solution is free of bubbles and suspended particles.

-

-

Measurement:

-

Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.

-

Calibrate the instrument with the pure solvent (blank).

-

Fill a sample cell of a known path length (l), measured in decimeters (dm), with the sample solution.

-

Measure the observed optical rotation (α) in degrees.[15]

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using the Biot equation: [α]ᵀλ = α / (l × c) Where:

-

T is the temperature in °C.

-

λ is the wavelength of light (e.g., D-line).

-

α is the observed rotation.

-

l is the path length in dm.

-

c is the concentration in g/mL.

-

-

-

Enantiomeric Excess (ee) Calculation:

-

If the specific rotation of the pure enantiomer is known, the ee of a sample can be calculated: % ee = ([α]ₛₐₘₚₗₑ / [α]ₘₐₓ) × 100 [18]

-

Supporting Characterization Techniques

-

Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight of the compound through the molecular ion peak (M⁺) and provides structural information from the fragmentation pattern.[19]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. For a fluorophenyl ethanol, characteristic peaks would include a broad O-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and a C-F stretch.[19]

-

Melting Point: For solid compounds, the melting point is a crucial indicator of purity. A sharp melting point range suggests a pure substance. Racemates can sometimes have different melting points than their corresponding enantiomers.[20]

This guide provides the foundational experimental and data-driven framework for the initial characterization of enantiomerically pure fluorophenyl ethanols. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data essential for advancing research and drug development programs.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. (S)-(+)-2-Fluoro-1-phenylethanol CAS#: [m.chemicalbook.com]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis of (R)-1-(3-Fluorophenyl)ethanol via Catalytic Reduction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-1-(3-Fluorophenyl)ethanol, a valuable chiral intermediate in the pharmaceutical industry. The protocols described herein focus on catalytic reduction methods, offering high enantioselectivity and yield. This guide includes methodologies for chemical catalysis, specifically Corey-Bakshi-Shibata (CBS) reduction and Ruthenium-catalyzed transfer hydrogenation, as well as a biocatalytic approach using a whole-cell system.

Introduction

Chiral alcohols are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients. The enantioselective reduction of prochiral ketones is one of the most efficient methods for their preparation. This compound serves as a key precursor for various biologically active molecules. This document outlines three distinct and effective protocols for its synthesis, catering to different laboratory capabilities and preferences for either chemical or biocatalytic methods.

Data Presentation

The following table summarizes typical quantitative data for the asymmetric reduction of 3'-fluoroacetophenone to this compound using the methods detailed in this document.

| Method | Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | THF | -30 | 1-2 | >90 | >95 |

| Ru-Catalyzed Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | Formic acid/Triethylamine | Isopropanol | 25-30 | 2-8 | >95 | >97 |

| Biocatalytic Reduction | Recombinant E. coli with Carbonyl Reductase | Isopropanol (co-substrate) | Aqueous buffer | 30 | 12-24 | >90 | >99 |

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction

This protocol details the asymmetric reduction of 3'-fluoroacetophenone using a chiral oxazaborolidine catalyst to yield this compound with high enantiomeric excess.[1][2][3][4]

Materials:

-

3'-Fluoroacetophenone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-

Catalyst Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-2-methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.0 mL, 1.0 mmol). Dilute the catalyst with 10 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Allow the mixture to stir for 15 minutes at this temperature.

-

Substrate Addition: In a separate flame-dried flask, dissolve 3'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.

-

Reaction: Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of 3'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

-

Reaction Monitoring: Stir the reaction mixture at -30 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 5 mL of methanol at -30 °C.

-

Work-up and Extraction: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Add 2 M HCl (20 mL) to the reaction mixture and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes the asymmetric transfer hydrogenation of 3'-fluoroacetophenone using a Ru(II)/TsDPEN catalyst.[5][6][7][8][9]

Materials:

-

3'-Fluoroacetophenone

-

[RuCl(p-cymene)((S,S)-TsDPEN)]

-

Formic acid

-

Triethylamine

-

Isopropanol

-

Ethyl acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mmol) in isopropanol (10 mL).

-

Reagent Addition: Add a 5:2 mixture of formic acid and triethylamine (1 mL).

-

Substrate Addition: Add 3'-fluoroacetophenone (1 mmol, 138 mg) to the reaction mixture.

-